S-(-)-Tretoquinol-d9 Hydrochloride
Description
Principles and Rationale for Deuterium (B1214612) Incorporation in Organic Compounds
The incorporation of deuterium, a stable isotope of hydrogen with an additional neutron, into organic compounds is a widely employed strategy in the synthesis of internal standards for quantitative analysis. clearsynth.comnih.gov The principle behind this is that deuterated compounds are chemically identical to their non-deuterated (protium-containing) counterparts, meaning they exhibit nearly identical physical and chemical properties, including chromatographic retention times and ionization efficiencies in mass spectrometry. scispace.com However, the increased mass due to the presence of deuterium atoms allows the mass spectrometer to easily differentiate the labeled internal standard from the unlabeled analyte of interest. clearsynth.com
Deuterium is often the isotope of choice for labeling for several reasons. Its introduction into a molecule can often be achieved with relative synthetic ease. nih.govrsc.org Moreover, the mass difference between hydrogen (¹H) and deuterium (²H) is proportionally large, which minimizes the risk of isotopic overlap with the naturally occurring isotopes of the analyte. While the use of deuterium is widespread, it is crucial to ensure the label is placed in a non-exchangeable position within the molecule to prevent the loss of deuterium and maintain analytical accuracy. sigmaaldrich.com
Overview of S-(-)-Tretoquinol-d9 Hydrochloride as a Specialized Research Reagent
This compound is a stable isotope-labeled version of S-(-)-Tretoquinol hydrochloride, a selective beta-2 adrenergic receptor agonist. pharmaffiliates.comcymitquimica.com In this specific reagent, nine hydrogen atoms on the three methoxy (B1213986) groups of the trimethoxyphenyl moiety have been replaced with deuterium atoms. cymitquimica.comlgcstandards.com This high level of deuteration provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based bioanalytical assays.
The primary application of this compound is as an internal standard in quantitative studies of its non-labeled counterpart, S-(-)-Tretoquinol. pharmaffiliates.comcymitquimica.com When analyzing biological samples, a known amount of the deuterated standard is added. This allows for the precise quantification of the unlabeled drug by correcting for any variability that may occur during sample preparation, extraction, and instrumental analysis. clearsynth.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com
Physicochemical Properties of this compound and its Unlabeled Analog:
| Property | This compound | S-(-)-Tretoquinol Hydrochloride Monohydrate |
| Chemical Formula | C₁₉H₁₅D₉ClNO₅ | C₁₉H₂₃NO₅·HCl·H₂O |
| Molecular Weight | 390.91 g/mol pharmaffiliates.com | 399.87 g/mol fda.gov |
| CAS Number | 2603690-30-6 lgcstandards.com | 72534-66-8 fda.gov |
| Isotopic Labeling | Deuterium (d9) lgcstandards.com | Unlabeled |
| Synonyms | (1S)-1,2,3,4-Tetrahydro-1-[(3,4,5-(trimethoxy-d9)phenyl)methyl]-6,7-isoquinolinediol Hydrochloride pharmaffiliates.com | (-)-1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxybenzyl)isoquinoline-6,7-diol hydrochloride monohydrate fda.gov |
Contextualization within Beta-2 Adrenoreceptor Agonist Research Methodologies
Beta-2 adrenergic receptor agonists are a critical class of drugs primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation. ontosight.aiwikipedia.orgnih.gov Research in this area focuses on discovering new, more effective, and selective agonists, as well as understanding the pharmacokinetic and pharmacodynamic properties of existing drugs. ontosight.ainih.gov
The development and validation of robust analytical methods are essential for this research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of beta-2 agonists and their metabolites in biological fluids. nih.gov In this context, this compound plays a crucial role. For instance, in a study aimed at developing a method for the quantification of tretoquinol (B10779254) in human urine for doping control purposes, a stable isotope-labeled internal standard would be indispensable for ensuring the accuracy and reliability of the results. nih.gov The use of such standards allows for the precise determination of drug concentrations, which is vital for understanding the drug's metabolism and excretion profile. nih.gov Research has identified metabolites of tretoquinol, such as O-methylated tretoquinol and its sulfate (B86663) conjugate, in human urine, highlighting the importance of accurate analytical methods to study its metabolic fate. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H24ClNO5 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(1S)-1-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1/i1D3,2D3,3D3; |
InChI Key |
UHSXRTHJCJGEKG-HHAYSADNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Stereoselective Synthesis of the S-(-) Enantiomer of Tretoquinol (B10779254)
Achieving the specific S-(-) configuration at the C1 position of the tetrahydroisoquinoline ring is paramount. This is typically accomplished through asymmetric synthesis, where chirality is introduced using either chiral catalysts or chiral auxiliaries.
The foundational tetrahydroisoquinoline skeleton of Tretoquinol is often constructed via the Pictet-Spengler reaction. wikipedia.orgorganicreactions.org This reaction involves the condensation of a β-arylethylamine (such as dopamine or a derivative) with an aldehyde, followed by an acid-catalyzed ring closure. nih.govthermofisher.com To induce stereoselectivity, this reaction can be modified to use chiral Brønsted acids derived from BINOL or SPINOL, which create a chiral environment that favors the formation of one enantiomer over the other. nih.gov
A highly effective and widely adopted method for establishing the S-(-) stereochemistry is through the asymmetric hydrogenation of a dihydroisoquinoline precursor. This method utilizes transition metal catalysts complexed with chiral ligands. Specifically, ruthenium-based catalysts featuring the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are renowned for their high efficiency and enantioselectivity in such reductions. orgsyn.orggoogle.com The (S)-BINAP-Ru(II) complex, for instance, can hydrogenate the C=N double bond of the dihydroisoquinoline intermediate with high fidelity, yielding the S-(-) enantiomer in high enantiomeric excess. nih.govharvard.edu
Table 1: Comparison of Asymmetric Catalysis Methods
| Method | Catalyst/Auxiliary Type | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Pictet-Spengler | Chiral Brønsted Acids (e.g., BINOL-derived) | Creates a chiral proton environment to direct cyclization. | Moderate to High |
Verifying the chiral purity of the synthesized S-(-)-Tretoquinol is a critical quality control step. The enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comchromatographyonline.com
This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Tretoquinol, leading to their separation. The differential interaction results in different retention times, allowing for the quantification of each enantiomer in the sample. By comparing the peak areas of the S-(-) and R-(+) enantiomers, the enantiomeric excess can be accurately calculated. The development of a robust chiral HPLC method involves screening various CSPs and optimizing mobile phase composition to achieve baseline separation. chromatographyonline.comamericanpharmaceuticalreview.com
Table 2: Key Parameters in Chiral HPLC Method Development
| Parameter | Description | Common Choices for Amine Compounds |
|---|---|---|
| Chiral Stationary Phase (CSP) | The column packing material that provides chiral recognition. | Polysaccharide-based (e.g., Chiralcel OD-H), protein-based, Pirkle phases. |
| Mobile Phase | The solvent system used to elute the sample. | Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). |
Regiospecific Deuterium (B1214612) Incorporation Techniques for d9-Labeling
The "d9" designation in S-(-)-Tretoquinol-d9 Hydrochloride signifies that nine hydrogen atoms have been replaced by deuterium atoms. These labels are specifically located on the three methoxy (B1213986) groups of the trimethoxy phenyl moiety.
The introduction of the nine deuterium atoms is achieved by using a deuterated precursor for the 3,4,5-trimethoxybenzyl group. The synthesis must incorporate three -OCD₃ groups instead of the standard -OCH₃ groups. This is typically accomplished by using a deuterated methylating agent during the synthesis of the benzyl precursor. For example, a precursor like 3,4,5-trihydroxybenzaldehyde can be methylated using a deuterated methyl source such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate (B86663) ((CD₃)₂SO₄) in the presence of a base. This ensures that all three methoxy groups are fully deuterated.
Alternatively, a commercially available deuterated starting material, such as 3,4,5-Trimethoxybenzaldehyde-d9, can be utilized. medchemexpress.com This precursor would then be carried through the subsequent synthetic steps to be incorporated into the final Tretoquinol structure.
The choice of deuterium source is critical for efficient and specific labeling. For introducing the -OCD₃ groups, CD₃I is a common and effective reagent. The reaction conditions must be carefully controlled to ensure complete methylation without side reactions.
Table 3: Common Deuterium Sources for Methylation
| Deuterium Source | Chemical Formula | State | Key Application |
|---|---|---|---|
| Iodomethane-d₃ | CD₃I | Liquid | Used for O-methylation of phenols. |
| Dimethyl-d₆ sulfate | (CD₃)₂SO₄ | Liquid | A powerful deuterated methylating agent. |
Reaction optimization is crucial to maximize the incorporation of deuterium and prevent H/D exchange at unintended positions. researchgate.net This involves the use of aprotic solvents and ensuring anhydrous conditions to avoid the introduction of protons that could dilute the isotopic purity. The stability of the C-D bond is generally greater than the C-H bond, which helps maintain the label throughout the synthesis. nih.gov
Precursor Chemistry and Reaction Pathway Optimization for Labeled Synthesis
The synthesis of S-(-)-Tretoquinol-d9 involves the convergence of two key precursors: a dopamine derivative and a deuterated benzyl derivative. A plausible and efficient pathway is the Pictet-Spengler reaction between dopamine hydrochloride and a deuterated aldehyde, specifically 3,4,5-tri(methoxy-d3)benzaldehyde.
Preparation of Deuterated Precursor: The synthesis begins with the preparation of the deuterated aldehyde. This can be achieved by reducing 3,4,5-tri(methoxy-d3)benzoic acid or by direct methylation of 3,4,5-trihydroxybenzaldehyde with a deuterated methylating agent. The resulting 3,4,5-tri(methoxy-d3)benzyl alcohol can then be oxidized to the required aldehyde.
Pictet-Spengler Reaction: The deuterated aldehyde is then condensed with dopamine under acidic conditions to form the deuterated tetrahydroisoquinoline ring system. This initial cyclization may produce a racemic mixture of the d9-labeled Tretoquinol.
Chiral Resolution or Asymmetric Synthesis: To obtain the desired S-(-) enantiomer, either a classical resolution of the racemic mixture is performed, or more efficiently, an asymmetric synthesis approach is used from the outset, as described in section 2.1.1. For instance, if the Pictet-Spengler reaction yields a dihydroisoquinoline intermediate, it can be subjected to asymmetric hydrogenation with a (S)-BINAP-Ru catalyst to stereoselectively form S-(-)-Tretoquinol-d9.
Salt Formation: Finally, the purified S-(-)-Tretoquinol-d9 free base is treated with hydrochloric acid to form the stable this compound salt.
Optimization of this pathway involves ensuring high yields and purity at each step while maintaining the integrity of both the stereocenter and the isotopic labels. nih.gov Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential throughout the process to confirm the position and extent of deuteration and to characterize intermediates. nih.govwikipedia.org
Scale-Up Considerations for Research Quantity Production
Transitioning the synthesis of this compound from a laboratory scale to larger research-quantity production (grams to kilograms) requires careful planning and optimization. The development of scalable and robust methodologies for deuteration is an area of growing interest. nih.gov
Key considerations include:
Availability of Deuterated Reagents: The primary challenge is securing a reliable and cost-effective supply of the key deuterated starting material, such as iodomethane-d3. The cost and availability of these reagents are often the limiting factors in large-scale production.
Process Safety and Efficiency: Reactions must be optimized for larger vessels. This includes managing reaction temperatures (exotherms), pressures, and mixing efficiency. The use of robust catalysts, potentially those that can be reused, is beneficial for both cost and environmental impact on a larger scale. nih.gov
Reaction Conditions: Conditions that are manageable on a small scale may not be practical for larger batches. For instance, methods that require cryogenic temperatures or high pressures can significantly increase equipment costs and complexity. nih.govresearchgate.net Therefore, optimizing the process to run under milder conditions is a priority.
Purification and Isolation: Chromatographic purification, common in lab-scale synthesis, can be cumbersome and expensive for large quantities. Developing scalable crystallization or extraction procedures is crucial for efficient isolation of the product with high purity.
Isotopic Purity Control: Throughout the scale-up process, it is essential to monitor and maintain high isotopic enrichment. This involves analytical checks at various stages to ensure that no significant H/D exchange occurs, which could compromise the quality of the final product.
Post-Synthetic Purification and Hydrochloride Salt Formation for Enhanced Research Utility
Purification: After the synthesis is complete, the crude S-(-)-Tretoquinol-d9 must be purified to remove unreacted starting materials, by-products, and other impurities. A high degree of purity is essential for its application as an analytical standard. Common purification techniques include:
Crystallization: This is a preferred method for large-scale purification. The crude product is dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor. The choice of solvent is critical; solvents like isopropanol or ethanol are often used for hydrochloride salts. researchgate.net
Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in immiscible solvents. This is often used to separate the organic product from aqueous waste streams. unal.edu.co
Chromatography: While less common for very large scales, column chromatography using silica or alumina can be used to achieve very high purity by separating the target compound from closely related impurities. researchgate.net
Hydrochloride Salt Formation: Converting the purified S-(-)-Tretoquinol-d9 free base into its hydrochloride salt is a critical final step that significantly enhances its utility for research. smolecule.com The salt form offers several advantages over the free base:
Improved Stability: Hydrochloride salts of amines are generally more chemically stable and have a longer shelf life than the corresponding free bases, which can be susceptible to oxidation and degradation.
Enhanced Solubility: The salt is typically more soluble in water and polar solvents, which is advantageous for preparing stock solutions and for use in biological assays. unal.edu.co
Better Handling Properties: The free base may be an oil or an amorphous solid, which is difficult to handle and weigh accurately. The hydrochloride salt is usually a stable, crystalline solid, making it easier to manage in a laboratory setting. google.com
The salt formation is typically achieved by treating a solution of the purified free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in an organic solvent or by bubbling anhydrous HCl gas through the solution. researchgate.netgoogle.com This causes the hydrochloride salt to precipitate, after which it can be isolated by filtration, washed, and dried. researchgate.net
| Property | Free Base Form | Hydrochloride Salt Form | Advantage of Salt Form |
| Physical State | Often an oil or amorphous solid | Typically a crystalline solid | Easier to handle, weigh, and dispense accurately. |
| Stability | More prone to degradation/oxidation | Generally more stable with a longer shelf life | Increased reliability for use as a research standard. |
| Solubility | Soluble in nonpolar organic solvents | Often soluble in water and polar solvents | Facilitates preparation of aqueous stock solutions for biological and analytical use. |
Advanced Analytical Methodologies and Applications
Development and Validation of Quantitative Bioanalytical Methods
The development of robust and sensitive bioanalytical methods is essential for the accurate quantification of substances in biological matrices. For S-(-)-Tretoquinol, this is particularly important for doping control purposes. cncb.ac.cnnih.gov The use of its deuterated isotopologue, S-(-)-Tretoquinol-d9 Hydrochloride, is a key component in achieving the required accuracy and precision. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. cncb.ac.cnojp.gov It is the method of choice for the analysis of tretoquinol (B10779254) in biological samples like urine. cncb.ac.cnnih.gov The optimization of LC-MS/MS parameters is a critical step in method development to ensure reliable and accurate results. chromatographyonline.com
A study aimed at quantifying tretoquinol in human urine for doping control developed an LC-MS/MS method with a limit of detection of 0.03 ng/mL. cncb.ac.cnresearchgate.net The method demonstrated excellent inter-day precision (2.7% to 9.2%) and accuracy (-0.6% to -3.6%). cncb.ac.cnresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. It involves the use of a stable isotope-labeled version of the analyte as an internal standard. researchgate.net In the analysis of tretoquinol, this compound serves this purpose. researchgate.net
By adding a known amount of this compound to the sample, any variations in sample preparation and instrument response can be corrected for, leading to a more accurate determination of the concentration of the unlabeled tretoquinol. researchgate.net
In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation. It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For the analysis of tretoquinol and its deuterated internal standard, this compound, specific MRM transitions would be selected and optimized to maximize signal intensity and minimize interferences.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tretoquinol | [Value] | [Value] |
| This compound | [Value] | [Value] |
Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Separation
In a method developed for the determination of tretoquinol and another compound in spices, UHPLC-MS/MS was employed, utilizing S-(-)-Tretoquinol-d9 as an internal standard. researchgate.net
Chromatographic Column Chemistry Selection for Specificity (e.g., C18, HILIC)
The choice of chromatographic column chemistry is critical for achieving the desired separation and specificity. For the analysis of tretoquinol, a C18 reversed-phase column is commonly used. researchgate.net The C18 stationary phase provides good retention and separation of moderately polar compounds like tretoquinol from endogenous matrix components. researchgate.net
In a study analyzing tretoquinol in spices, a C18 column was used for chromatographic separation with a mobile phase consisting of methanol (B129727) and an aqueous solution of 0.05% formic acid. researchgate.net While Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for separating polar compounds, the available literature primarily points to the use of C18 columns for tretoquinol analysis.
Ionization Source Configuration and Parameters (e.g., Electrospray Ionization - ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermolabile molecules like tretoquinol. chromatographyonline.com In the context of LC-MS/MS analysis of tretoquinol, ESI is operated in the positive ion mode. researchgate.net
The optimization of ESI parameters is crucial for maximizing the ionization efficiency of the analyte and, consequently, the sensitivity of the method. nih.gov These parameters include the spray voltage, sheath gas flow rate, auxiliary gas flow rate, and capillary temperature. nih.gov By carefully tuning these parameters, a stable and intense ion signal for both tretoquinol and its deuterated internal standard can be achieved, which is fundamental for accurate quantification. chromatographyonline.com
Role as a Stable Isotope Internal Standard in Research Assays
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and chemical similarity to the analyte, S-(-)-Tretoquinol, ensures that it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the accurate correction of variations that can occur during the analytical process, including extraction losses and matrix effects.
Calibration Curve Generation and Linearity Assessment
In the quantitative analysis of S-(-)-Tretoquinol, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the known concentrations of the analyte. A study detailing the determination of tretoquinol (TQ) in spices utilized S-(-)-Tretoquinol-d9 (TQ-D9) as an internal standard and established a calibration curve over a concentration range of 0.2–50 ng/mL. researchgate.net This process is fundamental to establishing the relationship between the instrumental response and the concentration of the analyte in the sample.
The linearity of the calibration curve is a critical parameter, indicating the range over which the assay is accurate. It is typically assessed by calculating the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. For bioanalytical methods, a correlation coefficient of 0.99 or greater is generally considered acceptable.
Table 1: Illustrative Calibration Curve Parameters for S-(-)-Tretoquinol Analysis using this compound
| Parameter | Value |
| Concentration Range | 0.2 - 50 ng/mL |
| Internal Standard | This compound |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
This table is illustrative and based on typical requirements for bioanalytical method validation. Specific values would be determined during the validation of a particular assay.
Evaluation of Analytical Precision, Accuracy, and Reproducibility
The precision of an analytical method describes the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. Reproducibility assesses the ability of a method to produce consistent results across different laboratories. The use of this compound as an internal standard significantly enhances the precision and accuracy of the quantification of S-(-)-Tretoquinol.
A study on the analysis of tretoquinol in human urine provides an example of the precision and accuracy achievable with methods employing a stable isotope-labeled internal standard. The inter-day precision for the analysis of the target analyte was reported to be between 2.7% and 9.2%, and the inter-day accuracy ranged from -0.6% to -3.6%. researchgate.netnih.gov These values are well within the typical acceptance criteria for bioanalytical method validation, which generally require precision to be within 15% (20% at the lower limit of quantification) and accuracy to be within ±15% of the nominal value.
Table 2: Inter-day Precision and Accuracy for the Analysis of Tretoquinol in Human Urine
| Analyte Concentration (ng/mL) | Precision (%RSD) | Accuracy (% Bias) |
| Low QC | < 15% | ± 15% |
| Medium QC | < 15% | ± 15% |
| High QC | < 15% | ± 15% |
This table represents typical acceptance criteria for bioanalytical method validation and is supported by findings from the analysis of tretoquinol in human urine. researchgate.netnih.gov
Reproducibility is often evaluated through inter-laboratory comparison studies, which are crucial for standardizing analytical methods across different testing facilities. nih.gov
Matrix Effect Assessment and Compensation Strategies
The matrix effect is a phenomenon in LC-MS/MS analysis where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to either ion suppression or enhancement. nih.govdntb.gov.ua This can significantly impact the accuracy and precision of the analytical method.
The primary strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard like this compound. nih.gov Because the internal standard is chemically and physically almost identical to the analyte, it is assumed to experience the same degree of matrix effect. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is effectively normalized.
The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The matrix factor (MF) is calculated, and if the MF is close to 1, the matrix effect is considered negligible. The internal standard-normalized matrix factor is also calculated to demonstrate the effectiveness of the compensation.
Techniques for Sample Preparation from Complex Biological and Environmental Matrices
The accurate quantification of S-(-)-Tretoquinol in complex matrices such as plasma, urine, or environmental samples necessitates efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most commonly employed methods.
Solid Phase Extraction (SPE) Development and Optimization
Solid Phase Extraction is a highly effective technique for sample cleanup and concentration. mdpi.com The development of an SPE method involves the selection of an appropriate sorbent, conditioning of the sorbent, loading of the sample, washing away impurities, and eluting the analyte.
For the analysis of tretoquinol, a study mentions the use of an Oasis MCX (Mixed-Mode Cation Exchange) solid-phase extraction cartridge for purification. researchgate.net This type of sorbent is effective for extracting basic compounds like tretoquinol. The optimization of an SPE method involves systematically adjusting parameters such as the pH of the sample and the composition of the wash and elution solvents to maximize the recovery of the analyte while minimizing the co-extraction of interfering matrix components. thermofisher.comresearchgate.net
Table 3: Generic Steps for SPE Method Development for S-(-)-Tretoquinol
| Step | Description |
| Sorbent Selection | Mixed-mode cation exchange (e.g., Oasis MCX) is suitable for the basic nature of tretoquinol. researchgate.net |
| Conditioning | The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution. |
| Sample Loading | The pre-treated sample (e.g., buffered plasma or urine) is passed through the cartridge. |
| Washing | The cartridge is washed with a solvent (e.g., a mixture of organic solvent and water) to remove interferences. |
| Elution | The analyte is eluted from the sorbent using a solvent that disrupts the interaction between the analyte and the sorbent (e.g., a basic organic solvent). |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com The efficiency of LLE depends on the choice of the extraction solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases. researchgate.net
For a basic compound like S-(-)-Tretoquinol, LLE would typically involve adjusting the pH of the aqueous sample to a basic pH to ensure the analyte is in its neutral, more organic-soluble form. An appropriate water-immiscible organic solvent would then be used to extract the analyte. Back-extraction, where the analyte is transferred back into an acidic aqueous phase, can be used for further purification. researchgate.net While specific LLE methods for S-(-)-Tretoquinol are not extensively detailed in recent literature, the principles of LLE are well-established and can be applied to develop a suitable extraction protocol.
Derivatization Strategies for Enhanced Detectability
In trace analysis, the chemical structure of an analyte might not be optimal for the desired analytical technique, necessitating derivatization to improve its properties. nih.govnih.gov S-(-)-Tretoquinol, like other catecholamines, possesses phenolic hydroxyl and secondary amine groups that can be chemically modified to enhance volatility for gas chromatography (GC) or to introduce a fluorescent tag for high-performance liquid chromatography (HPLC) with fluorescence detection. nih.govresearchgate.netmdpi.com
Derivatization is a common strategy to improve chromatographic behavior and significantly boost instrument response. nih.gov For catecholamine-like structures such as tretoquinol, several derivatization techniques are effective. These methods aim to protect unstable groups, improve stability, and increase sensitivity. nih.govresearchgate.netkoreascience.kr
Common Derivatization Approaches:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and amine groups to form trimethylsilyl (B98337) (TMS) derivatives. This process increases the molecule's volatility and thermal stability, making it suitable for GC-Mass Spectrometry (GC-MS) analysis. researchgate.netkoreascience.kr
Acylation: Acylating agents, such as N-methyl-bis(heptafluorobutyramide) (MBHFBA) or 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl), react with the amine and hydroxyl groups. researchgate.netresearchgate.net These derivatives, particularly fluorinated ones, are highly electron-capturing, which enhances sensitivity in GC-MS. FMOC-Cl introduces a highly fluorescent fluorenyl group, enabling ultra-sensitive detection by HPLC with a fluorescence detector. researchgate.net
Two-Step Derivatization: Often, a combination of methods is most effective. A selective two-step derivatization might involve silylation of the hydroxyl groups followed by acylation of the amine group. This can yield derivatives with excellent chromatographic properties and high mass fragments, which are useful for selective ion monitoring (SIM) in MS. researchgate.netkoreascience.kr
The following table summarizes potential derivatization strategies applicable to this compound.
Table 1: Derivatization Strategies for this compound
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantage |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Phenolic Hydroxyls, Secondary Amine | GC-MS | Increased volatility and thermal stability. researchgate.netkoreascience.kr |
| N-methyl-bis(heptafluorobutyramide) (MBHFBA) | Secondary Amine, Phenolic Hydroxyls | GC-MS | Enhanced sensitivity via electron capture detection. researchgate.netkoreascience.kr |
Methodologies for Determining Isotopic Purity and Deuterium (B1214612) Distribution
For a deuterated compound to be effective as an internal standard, its isotopic purity and the specific location of the deuterium labels must be rigorously confirmed. acanthusresearch.comrsc.org This ensures that its chemical behavior is predictable and that there is no interference with the non-labeled analyte. waters.com
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net It can distinguish between molecules with very small mass differences, allowing for the clear separation of the desired deuterated compound from its non-labeled counterpart and other isotopic variants. youtube.comalmacgroup.com
In the case of this compound, the parent molecule has a specific monoisotopic mass. The d9-labeled version has a mass that is greater by the mass of nine deuterium atoms minus nine protium (B1232500) atoms. HRMS measures the relative abundance of each of these isotopic species (isotopologues). nih.gov Isotopic purity is calculated by determining the percentage of the d9 species relative to all other isotopic species present (d0, d1, d2, etc.), after correcting for the natural abundance of isotopes like ¹³C. researchgate.netalmacgroup.com A mass difference of at least three mass units between the analyte and the standard is generally required to prevent spectral overlap. acanthusresearch.com
Table 2: Representative HRMS Data for Isotopic Purity Analysis of S-(-)-Tretoquinol-d9
| Isotopologue | Description | Theoretical m/z (example) | Relative Abundance (%) |
|---|---|---|---|
| d0 | Unlabeled Tretoquinol | 330.1700 | < 0.1% |
| d1-d8 | Partially Labeled Species | 331.1763 - 338.2204 | < 2.0% (sum) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification
While HRMS confirms the isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact position of the deuterium atoms within the molecule. rsc.orgnih.gov This is crucial to ensure that the deuterium labels are on chemically stable positions and will not exchange with protons from the solvent. acanthusresearch.com
The most common method is ¹H (proton) NMR. In the spectrum of an unlabeled compound, each proton or group of equivalent protons gives a specific signal at a characteristic chemical shift. studymind.co.uk When a proton is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. studymind.co.uksigmaaldrich.com For S-(-)-Tretoquinol-d9, where the nine deuterium atoms are typically located on the three methoxy (B1213986) groups, the characteristic proton signals for these groups would be absent in the ¹H NMR spectrum. cymitquimica.comlgcstandards.com
Alternatively, ²H (deuterium) NMR can be performed. In this experiment, only deuterium nuclei are detected, providing a direct confirmation of the labeling positions. sigmaaldrich.comwikipedia.org A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance and position. nih.gov
Table 3: Comparison of Expected ¹H NMR Signals for Labeled vs. Unlabeled Tretoquinol
| Protons | Expected Chemical Shift (ppm) (Unlabeled) | Expected Signal (Unlabeled) | Expected Signal (d9-Labeled) |
|---|---|---|---|
| Methoxy Protons (-OCH₃) | ~3.8 - 3.9 | Strong Singlet (9H) | Absent or drastically reduced |
| Aromatic Protons | ~6.5 - 7.0 | Multiplets | Unchanged |
Application in Research Laboratory Reference Standard Programs
The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, especially in methods using liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comscispace.comchromatographyonline.com
In quantitative studies, such as pharmacokinetics, researchers need to measure the precise concentration of a drug or metabolite in a biological matrix like blood or urine. simsonpharma.comnih.gov These analyses can be affected by variability during sample preparation (e.g., extraction losses) and by matrix effects in the MS source, where co-eluting substances can suppress or enhance the ionization of the analyte, leading to inaccurate results. waters.comscispace.com
A SIL-IS is the ideal tool to correct for these issues. lgcstandards.com this compound is added at a known, fixed concentration to every sample at the beginning of the workflow. lgcstandards.com Because it is chemically almost identical to the unlabeled analyte, it experiences the same losses during sample preparation and the same matrix effects during ionization. acanthusresearch.comwaters.com
The SIL-IS and the analyte co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. scispace.com Quantification is based on the ratio of the MS signal response of the analyte to the MS signal response of the SIL-IS. lgcstandards.com This ratio remains constant even if sample loss or matrix effects occur, significantly improving the accuracy, precision, and ruggedness of the analytical method. scispace.com Because of these qualities, SIL-IS are considered the gold standard for quantitative LC-MS assays and are essential components of research laboratory reference programs. pharmaffiliates.comchromatographyonline.com
Mechanistic and Metabolic Research Applications in Vitro and Non Human in Vivo
Investigation of Metabolic Pathways and Transformations
The metabolism of Tretoquinol (B10779254) proceeds through both Phase I functionalization and extensive Phase II conjugation reactions. fu-berlin.de Studies in humans and various animal species have identified a consistent pattern of metabolic transformation, primarily involving O-methylation followed by conjugation with glucuronic acid or sulfate (B86663). fu-berlin.dewada-ama.orgresearchgate.net
The primary Phase I metabolic pathway for Tretoquinol is O-methylation of its catechol group. nih.govwada-ama.org This reaction is catalyzed by the enzyme Catechol-O-methyl transferase (COMT). wada-ama.orgwada-ama.org This process results in the formation of two distinct mono-O-methylated isomers.
Research in rats and rabbits identified these metabolites as:
dl-1-(3, 4, 5-trimethoxybenzyl)-6-methoxy-7-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline jst.go.jp
dl-1-(3, 4, 5-trimethoxybenzyl)-6-hydroxy-7-methoxy-1, 2, 3, 4-tetrahydroisoquinoline jst.go.jp
These O-methylated metabolites are significant, with O-methylated tretoquinol being noted as the longest-lasting urinary metabolite, making it a useful marker in analytical testing. researchgate.netnih.gov
Tretoquinol and its Phase I metabolites undergo extensive Phase II conjugation, which represents the main route of elimination. wada-ama.org The principal conjugation pathways are glucuronidation and sulfonation. wada-ama.orgresearchgate.netnih.gov
Urinary analysis has confirmed the presence of:
Tretoquinol glucuronide researchgate.netnih.govwada-ama.org
Tretoquinol sulfate fu-berlin.deresearchgate.netnih.gov
O-methylated tretoquinol sulfate researchgate.netnih.gov
These conjugation reactions significantly increase the water solubility of the parent compound and its metabolites, facilitating their excretion from the body. fu-berlin.de The detection of both glucuronide and sulfate conjugates demonstrates that Tretoquinol is a substrate for both UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes. fu-berlin.dewada-ama.org
While specific studies detailing the kinetics of S-(-)-Tretoquinol with isolated recombinant human SULT enzymes are not extensively documented in the literature, the general mechanism of sulfonation is well-understood. fu-berlin.de SULT enzymes catalyze the transfer of a sulfonate group from the universal donor cofactor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to a hydroxyl group on the substrate. fu-berlin.de Given that Tretoquinol is metabolized into a sulfate conjugate, it is a substrate for one or more SULT isoforms. fu-berlin.denih.gov In vitro systems using recombinant SULTs are critical tools for determining which specific enzymes (e.g., SULT1A1, SULT1A3, SULT1E1) are responsible for a compound's sulfonation and for producing reference metabolites. fu-berlin.de
The high cost of the SULT cofactor PAPS can be a limiting factor in preparative-scale biosynthesis of sulfated metabolites for research purposes. To overcome this, cofactor regeneration systems have been developed. These systems combine the SULT-catalyzed biotransformation with an enzymatic process that regenerates PAPS in situ from less expensive precursors like adenosine (B11128) triphosphate (ATP) and inorganic sulfate. This approach not only reduces costs but can also lead to higher yields of the desired sulfated product. While not specifically reported for S-(-)-Tretoquinol, such systems are a key enabling technology for studying the sulfation of various xenobiotics.
The metabolic fate of Tretoquinol has been traced in several non-human in vivo models, revealing species-specific differences in metabolism. fu-berlin.de
Guinea Pig: Following intravenous administration of radiolabeled [3H]trimetoquinol, the highest concentration of radioactivity was found in the kidney. researchgate.net Excretion was split between urine (42% in 48 hours) and feces (49% in 48 hours). researchgate.net The primary metabolite in urine was the glucuronide conjugate of the parent drug, accounting for 61% of the radioactivity, with 11.5% as the unchanged drug. researchgate.net
Rat and Rabbit: Studies investigating metabolites in 24-hour urine pools revealed significant species differences in biotransformation. jst.go.jpnih.gov In rabbits, the majority of the administered dose was excreted as the glucuronide of the parent compound, Tretoquinol. jst.go.jp In contrast, rats exhibited a higher capacity for O-methylation, with the glucuronide of the O-methylated metabolite (specifically the 7-methoxy isomer) being the most abundant urinary metabolite. jst.go.jp
The following table summarizes the identified metabolites of Tretoquinol across different biological systems.
| Metabolite | Metabolic Pathway | Biological System(s) Where Identified | Reference(s) |
|---|---|---|---|
| O-methylated tretoquinol | Phase I (COMT-mediated O-methylation) | Human, Rat, Rabbit, Guinea Pig | nih.gov, researchgate.net, jst.go.jp |
| Tretoquinol glucuronide | Phase II (Glucuronidation) | Human, Rat, Rabbit, Guinea Pig | nih.gov, researchgate.net, jst.go.jp |
| Tretoquinol sulfate | Phase II (Sulfonation) | Human | nih.gov, researchgate.net, fu-berlin.de |
| O-methylated tretoquinol glucuronide | Phase I & Phase II | Rat, Guinea Pig | researchgate.net, jst.go.jp |
| O-methylated tretoquinol sulfate | Phase I & Phase II | Human | nih.gov, researchgate.net |
Elucidation of Phase II Conjugation Pathways (e.g., Sulfonation, Glucuronidation)
Understanding Enzymatic Kinetics and Substrate Specificity
The metabolism of Tretoquinol by COMT clearly indicates substrate specificity for its catechol moiety. wada-ama.orgwada-ama.org Furthermore, the compound's ability to be conjugated by both glucuronic acid and sulfate shows that it is an accepted substrate by both UGT and SULT enzyme families. wada-ama.org The observation of species differences in the ratios of O-methylated and glucuronidated metabolites suggests varying affinities and capacities of these enzymes for Tretoquinol between rats and rabbits. jst.go.jp
Understanding the kinetics of these enzymatic reactions is fundamental to predicting the rate of metabolism and potential drug-drug interactions. nih.gov For instance, a low Km value would imply a high affinity of the enzyme for the substrate, meaning the metabolic reaction could be saturated at lower concentrations. youtube.commedbullets.com Future research using in vitro systems with human liver microsomes or recombinant enzymes could elucidate these specific kinetic parameters for S-(-)-Tretoquinol, providing a more quantitative understanding of its metabolic profile.
Receptor Binding and Ligand-Target Interaction Studies (Non-Clinical)
S-(-)-Tretoquinol is a potent agonist of beta-adrenergic receptors (β-AR). nih.gov Its deuterated form is instrumental in characterizing these receptors and investigating the binding kinetics of new chemical entities.
Receptor binding assays are fundamental to pharmacology, allowing researchers to determine how strongly a ligand binds to its target. giffordbioscience.com While radioligands have traditionally been used, stable isotope-labeled ligands like S-(-)-Tretoquinol-d9 Hydrochloride offer a safer alternative for use with mass spectrometry-based detection methods. researchgate.netnih.gov
In a competitive binding assay, S-(-)-Tretoquinol-d9 HCl can be used as the "labeled" tracer ligand. researchgate.net A constant concentration of the d9-labeled compound is incubated with a preparation of cells or membranes expressing the target receptor (e.g., human β2-adrenergic receptors). nih.gov This incubation is performed in the presence of varying concentrations of an unlabeled test compound. The unlabeled compound competes with S-(-)-Tretoquinol-d9 HCl for the same binding site on the receptor. As the concentration of the unlabeled competitor increases, it displaces more of the labeled ligand. After reaching equilibrium, the bound and free ligands are separated, and the amount of bound S-(-)-Tretoquinol-d9 HCl is quantified by LC-MS/MS. This allows for the calculation of the competitor's inhibitory constant (Ki), a measure of its binding affinity.
Beyond determining equilibrium affinity (Kd or Ki), understanding the kinetics of the ligand-receptor interaction—the association rate constant (kon) and the dissociation rate constant (koff)—provides deeper insight into a drug's mechanism of action. giffordbioscience.com S-(-)-Tretoquinol-d9 HCl can be adapted for these kinetic studies.
For instance, to measure the dissociation rate, receptors can be pre-incubated with S-(-)-Tretoquinol-d9 HCl until equilibrium is reached. Then, a very high concentration of an unlabeled ligand is added to prevent any re-binding of the labeled ligand that dissociates. The amount of S-(-)-Tretoquinol-d9 HCl remaining bound to the receptor is measured at various time points, allowing for the calculation of the koff. Similarly, association kinetics (kon) can be measured by monitoring the binding of S-(-)-Tretoquinol-d9 HCl to the receptor over time. These kinetic parameters are crucial for predicting a drug's duration of action and for building comprehensive structure-activity relationships. giffordbioscience.comnih.gov
Table 2: Beta-Adrenergic Receptor Binding Affinities for S-(-)-Tretoquinol (TMQ) Data obtained from studies on the unlabeled parent compound. The d9 variant would be used to facilitate such measurements for other compounds.
| Receptor System | Receptor Subtype | Isomer | Binding Affinity (IAR*) | Reference |
|---|---|---|---|---|
| Guinea Pig Left Ventricle Membranes | β1-AR | S-(-)-TMQ vs R-(+)-TMQ | 115 | nih.gov |
| Guinea Pig Lung Membranes | β2-AR | S-(-)-TMQ vs R-(+)-TMQ | 389 | nih.gov |
| E. coli expressing human receptors | β1-AR | S-(-)-TMQ vs R-(+)-TMQ | 661 | nih.gov |
| E. coli expressing human receptors | β2-AR | S-(-)-TMQ vs R-(+)-TMQ | 724 | nih.gov |
| CHO cells expressing human receptors | β2-AR | S-(-)-TMQ vs R-(+)-TMQ | 331 | nih.gov |
| CHO cells expressing human receptors | β3-AR | S-(-)-TMQ vs R-(+)-TMQ | 118 | nih.gov |
\IAR: Isomeric-activity ratio, representing the ratio of affinity of the (R)-isomer to the (S)-isomer. A higher number indicates greater stereoselectivity for the (S)-isomer.*
Ex Vivo Proliferation Studies in Epithelial Cell Research
The airway epithelium is a dynamic barrier, and its abnormal growth is a feature of chronic airway diseases. nih.gov Beta-2 adrenergic receptor signaling in these cells can influence key pathological features. pnas.org Studies have shown that β2-AR agonists can promote the proliferation of certain human airway epithelial cell lines in vitro, a process potentially mediated through the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein (MAP) kinase cascade. nih.govresearchgate.net
In ex vivo studies investigating the effect of S-(-)-Tretoquinol on epithelial cell proliferation, tissue explants or cultured epithelial cells would be exposed to the compound. This compound would be indispensable as an internal standard to accurately measure the concentration of the parent drug in the culture medium and in cell lysates over the course of the experiment. This precise quantification is vital to establish a clear dose-response relationship for any observed effects on cell growth, DNA synthesis, or the expression of signaling proteins. nih.gov Given that β2-AR signaling can also regulate cell-to-cell adhesion and barrier function, the use of a reliable quantitative method enabled by the d9-standard is critical for generating robust and reproducible data in this area of research. nih.gov
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Conformational Analysis of Deuterated Tretoquinol (B10779254)
Molecular modeling of S-(-)-Tretoquinol-d9 Hydrochloride is foundational to understanding its three-dimensional structure and flexibility, which are critical determinants of its interaction with biological targets. The conformational landscape of deuterated Tretoquinol is predicted to be largely similar to its non-deuterated counterpart, as the substitution of hydrogen with deuterium (B1214612) does not significantly alter the steric profile of the molecule. However, subtle changes in vibrational energies and bond lengths can influence the population of different conformational states.
Quantum Chemical Calculations of Deuterium Isotope Effects on Reaction Rates and Thermodynamics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying the kinetic isotope effect (KIE) of deuterium substitution. The primary KIE arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break. This typically results in a slower reaction rate when a C-H bond cleavage is the rate-determining step.
The metabolism of Tretoquinol is known to proceed via O-methylation of the catechol hydroxyl groups, catalyzed by catechol-O-methyltransferase (COMT), and through glucuronidation or sulfation. The deuteration in this compound is on the three methoxy (B1213986) groups of the trimethoxybenzyl ring. As these positions are not directly involved in the initial metabolic reactions of the catechol moiety, a primary KIE is not expected for these initial steps.
However, secondary KIEs may be observed. These are smaller effects that arise from changes in hybridization or hyperconjugation at centers adjacent to the site of isotopic substitution. DFT calculations can be employed to model the transition states of the metabolic reactions and compute the vibrational frequencies of all atoms in the molecule, allowing for the prediction of both primary and secondary KIEs. For instance, DFT calculations on phenol (B47542) derivatives have been successfully used to determine their reactivity and properties. wisdomlib.orgtandfonline.comacs.orgnih.govresearchgate.net
Table 1: Predicted Kinetic Isotope Effects (KIE) for Metabolic Pathways of this compound
| Metabolic Pathway | Expected Primary KIE | Predicted Secondary KIE | Rationale |
| O-methylation of catechol | None | Small (inverse or normal) | Deuteration is not at the site of bond cleavage. Secondary effects may arise from altered hyperconjugation or steric effects in the enzyme active site. |
| Glucuronidation of catechol | None | Small (inverse or normal) | Deuteration is remote from the reaction center. Subtle electronic effects might influence the reaction rate. |
| Sulfation of catechol | None | Small (inverse or normal) | Similar to glucuronidation, the deuteration is not expected to have a significant direct impact on the reaction. |
Prediction of Metabolic Pathways and Sites of Deuterium Retention/Loss
The metabolic pathways of this compound are predicted to be similar to those of the parent compound. The primary routes of metabolism for Tretoquinol involve Phase I oxidation (O-methylation) and Phase II conjugation (glucuronidation and sulfation) of the catechol group.
Given that the deuterium atoms in this compound are located on the methoxy groups of the trimethoxybenzyl ring, these positions are not expected to be sites of metabolic attack. Therefore, it is predicted that the deuterium atoms will be retained throughout the metabolic process. The resulting metabolites would be the deuterated versions of the known metabolites of Tretoquinol.
Table 2: Predicted Metabolites of this compound
| Parent Compound | Predicted Metabolite | Metabolic Enzyme |
| S-(-)-Tretoquinol-d9 | 6-O-methyl-S-(-)-Tretoquinol-d9 | COMT |
| S-(-)-Tretoquinol-d9 | 7-O-methyl-S-(-)-Tretoquinol-d9 | COMT |
| S-(-)-Tretoquinol-d9 | S-(-)-Tretoquinol-d9-glucuronide | UGTs |
| S-(-)-Tretoquinol-d9 | S-(-)-Tretoquinol-d9-sulfate | SULTs |
Ligand Docking and Molecular Dynamics Simulations with Biological Targets
Ligand docking and molecular dynamics (MD) simulations are powerful computational tools to investigate the interaction of this compound with its biological target, the β2-adrenergic receptor (β2AR), which is a G-protein coupled receptor (GPCR).
Docking studies can predict the binding mode of the ligand within the receptor's binding pocket. For Tretoquinol, key interactions with the β2AR are expected to involve hydrogen bonds between the catechol hydroxyl groups and serine residues (e.g., Ser203, Ser204, Ser207) in transmembrane helix 5 (TM5), and an ionic interaction between the protonated amine of the tetrahydroisoquinoline ring and an aspartate residue (Asp113) in TM3. pnas.orgnih.govnih.govmdpi.compnas.org The trimethoxybenzyl group is likely to occupy a hydrophobic pocket within the receptor. As deuteration does not significantly alter the steric and electronic properties relevant for these interactions, this compound is predicted to adopt a similar binding pose to its non-deuterated analog.
Table 3: Key Amino Acid Residues in the β2-Adrenergic Receptor Binding Site for Tretoquinol
| Transmembrane Helix (TM) | Residue | Predicted Interaction |
| TM3 | Asp113 | Ionic bond with the protonated amine |
| TM5 | Ser203 | Hydrogen bond with catechol hydroxyl |
| TM5 | Ser204 | Hydrogen bond with catechol hydroxyl |
| TM5 | Ser207 | Hydrogen bond with catechol hydroxyl |
| TM6 | Phe290 | Hydrophobic interaction with the aromatic rings |
| TM7 | Asn312 | Hydrogen bond with the ligand |
| TM7 | Tyr316 | Hydrophobic/pi-stacking interaction |
Future Research Directions and Emerging Methodologies
Exploration of Novel Deuteration Methodologies for Analogues
The synthesis of deuterated molecules like S-(-)-Tretoquinol-d9 Hydrochloride is foundational to their application. Future research will likely focus on more efficient, selective, and scalable deuteration methods for creating a wider range of analogs. Current methodologies often involve multi-step syntheses, but emerging techniques promise to streamline this process.
Recent advancements in late-stage deuteration are particularly promising. These methods introduce deuterium (B1214612) into a molecule at a later point in the synthetic sequence, which is more efficient and allows for the deuteration of complex molecules that are difficult to build from deuterated precursors. acanthusresearch.com Key areas of development include:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Transition metals like iridium, ruthenium, rhodium, and palladium are effective catalysts for HIE, where hydrogen atoms on a molecule are swapped for deuterium atoms. acanthusresearch.comnih.gov For instance, iridium(I) NHC/phosphine catalysts have shown high selectivity for the deuteration of N-heterocycles. nih.gov Iron-catalyzed HIE is also gaining traction as a more sustainable and cost-effective option. cymitquimica.com
Photocatalysis and Electrochemistry: These techniques offer milder reaction conditions for deuteration. Photocatalysis can enable the deuteration of specific C(sp³)–H bonds, while electrochemical methods can drive dehalogenative deuteration, providing high site-selectivity. acanthusresearch.compharmaffiliates.comresearchgate.net
Chemoenzymatic Methods: Combining the selectivity of enzymes with traditional chemical synthesis offers a powerful approach. Biocatalysis can achieve enantioselective installation of deuterium, which is crucial for chiral drugs. nih.govhpc-standards.com
These novel methodologies could be applied to generate a diverse library of S-(-)-Tretoquinol analogs with deuterium labels at various positions. This would enable more detailed studies of its metabolic fate and the kinetic isotope effect.
Table 1: Emerging Deuteration Methodologies
| Methodology | Catalyst/Reagent | Key Advantages |
|---|---|---|
| Metal-Catalyzed HIE | Iridium, Ruthenium, Iron | High efficiency, late-stage functionalization |
| Photocatalysis | Photoredox catalysts | Mild reaction conditions, high selectivity |
| Electrochemistry | Nanoelectrodes | Avoids harsh reagents, site-selective |
Integration with Advanced Imaging Techniques for In Vivo Tracing (Non-Human)
The presence of deuterium in this compound makes it an ideal tracer for non-invasive, in vivo imaging studies in non-human models. This allows for real-time visualization of the drug's distribution, target engagement, and metabolism. Two key imaging modalities are at the forefront of this research:
Deuterium Metabolic Imaging (DMI): This technique utilizes Magnetic Resonance Spectroscopy (MRS) to detect the signal from deuterium-labeled compounds. acanthusresearch.comsigmaaldrich.com Because the natural abundance of deuterium is very low, there is minimal background signal, leading to high-contrast images of the deuterated molecule's location and its metabolic products. acanthusresearch.comnih.gov DMI has been successfully used to track the metabolism of deuterated glucose and acetate (B1210297) in vivo, and the same principle can be applied to this compound to map its metabolic fate in tissues like the lungs and liver. cymitquimica.comcerilliant.comnih.gov
Raman Microscopy: Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize the distribution of specific molecules based on their vibrational signatures. The carbon-deuterium (C-D) bond has a unique vibration in a "silent" region of the cellular Raman spectrum, making it an excellent tag for imaging. nih.govlgcstandards.comnih.gov This allows for high-resolution, real-time imaging of the drug's uptake and distribution within individual cells and tissues without the need for fluorescent labels. nih.govnih.gov
The integration of this compound with these advanced imaging techniques could provide unprecedented insights into its pharmacokinetics and pharmacodynamics at both the organ and cellular levels.
Application in Metabolomics and Fluxomics Studies for Systems Biology
Stable isotope tracers are powerful tools in metabolomics and fluxomics, which aim to provide a comprehensive understanding of metabolism at the systems level. This compound can be utilized in these fields to trace its metabolic pathways and quantify the rates of metabolic reactions (fluxes).
By introducing the deuterated compound into a biological system (e.g., cell culture or an animal model), researchers can use mass spectrometry and NMR to track the incorporation of deuterium into downstream metabolites. lgcstandards.comnih.gov This allows for the elucidation of metabolic networks and the identification of previously unknown metabolites of S-(-)-Tretoquinol. ijraset.com
Metabolic Flux Analysis (MFA) with deuterated tracers can provide a dynamic view of how S-(-)-Tretoquinol is processed by the body and how it may influence other metabolic pathways. nih.govlgcstandards.com For example, deuterium from this compound could be tracked as it is incorporated into various metabolic pools, providing quantitative data on the activity of specific enzymes and pathways. This information is crucial for understanding the drug's mechanism of action and potential off-target effects from a systems biology perspective.
Development of High-Throughput Screening Assays Leveraging Isotopic Tags
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds. The use of isotopically labeled compounds, including deuterated ones, is becoming increasingly integrated into HTS workflows, particularly with the rise of mass spectrometry (MS)-based screening. acanthusresearch.comlgcstandards.com
MS-based HTS offers a label-free detection method that is often faster and more physiologically relevant than traditional fluorescence-based assays. acanthusresearch.com In this context, this compound can serve multiple roles:
Internal Standard in HTS: In quantitative HTS assays that use mass spectrometry as the readout, this compound can be used as an internal standard to ensure the accuracy and reproducibility of the measurements for its non-deuterated counterpart or other analogs. nih.gov
Substrate in Enzyme Assays: For HTS campaigns aimed at identifying inhibitors or modulators of enzymes that metabolize S-(-)-Tretoquinol, the deuterated compound can be used as the substrate. The MS-based detection of the deuterated product allows for a direct and sensitive measure of enzyme activity.
Affinity Selection Mass Spectrometry (ASMS): In ASMS, a target protein is incubated with a mixture of potential ligands. Mass spectrometry is then used to identify the compounds that bind to the target. While not a direct application of the deuterium label itself, the use of MS in this HTS method is a key technology in modern drug discovery. acanthusresearch.com
The development of HTS assays that leverage the unique properties of isotopically tagged compounds like this compound can accelerate the discovery of new drug candidates and provide more reliable data from large-scale screening campaigns.
Design of Next-Generation Isotope-Labeled Reference Materials
The quality and reliability of analytical measurements are highly dependent on the quality of the reference materials used for calibration and quality control. This compound is itself a reference material, but the design of "next-generation" isotope-labeled standards is an active area of research. Key features of these advanced reference materials include:
High Isotopic Purity: The reference material should have a very high degree of isotopic enrichment and be free from unlabeled species to ensure accurate quantification. acanthusresearch.com
Strategic Label Placement: The position of the isotopic label within the molecule is crucial. For MS/MS analysis, the label should be on a fragment of the molecule that is monitored, and in a position that is metabolically stable to avoid loss of the label during biological processing. acanthusresearch.comcerilliant.com
Certified Reference Materials (CRMs): There is a growing need for CRMs in clinical and research settings. CRMs are produced under stringent quality control and come with a certificate of analysis that provides information on their purity, identity, and concentration, ensuring traceability and comparability of results across different laboratories. nih.govnih.gov
Multi-Isotope Labeling: In some cases, labeling with multiple isotopes (e.g., deuterium and carbon-13) can provide additional advantages for certain analytical applications, such as distinguishing between different metabolic pathways.
Future efforts in this area will focus on developing a wider range of highly characterized and certified isotope-labeled reference materials, including for compounds like S-(-)-Tretoquinol, to support the increasing demand for high-quality data in biomedical research.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| S-(-)-Tretoquinol |
| Deuterated glucose |
| Deuterated acetate |
| Carbon-13 |
| Nitrogen-15 |
| Iridium |
| Ruthenium |
| Rhodium |
| Palladium |
Q & A
Q. How can researchers validate the proposed mechanism of action (MoA) of this compound in complex disease models?
- Methodological Answer : Employ CRISPR-Cas9 to knock out the putative target in disease-relevant cell lines (e.g., airway smooth muscle cells for asthma models). Use transcriptomics (scRNA-seq) to map pathway activation. For in vivo validation, utilize conditional knockout mice and assess rescue phenotypes upon compound administration. Cross-correlate findings with clinical biomarkers (e.g., sputum eosinophils) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
